GW438014A
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Overview
Description
Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide is a compound that combines the properties of methanesulfonic acid and a benzimidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW438014A typically involves the reaction of benzimidazole derivatives with benzamides under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents, and various solvents to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different benzimidazole derivatives with varying functional groups .
Scientific Research Applications
Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to synthesize new compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which GW438014A exerts its effects involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is supported by molecular docking studies that predict the bonding interactions of the compound with the residues in the allosteric site of glucokinase .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds share a similar structure and have been studied for their potential as glucokinase activators.
2-phenylbenzimidazoles: These derivatives have been investigated for their anticancer properties and share structural similarities with GW438014A.
Uniqueness
Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide is unique due to its combination of methanesulfonic acid and benzimidazole moieties, which confer distinct chemical and biological properties. Its potential as an allosteric activator of human glucokinase sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4) |
InChI Key |
AVYFZOKRFCFQLP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Pictograms |
Acute Toxic |
Synonyms |
GW438014A |
Origin of Product |
United States |
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